molecular formula C17H25N3O5 B2471183 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxypropyl)urea CAS No. 877641-34-4

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxypropyl)urea

Cat. No.: B2471183
CAS No.: 877641-34-4
M. Wt: 351.403
InChI Key: JOZFYRNEVGAYDU-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxypropyl)urea is a synthetic compound belonging to the urea family. The compound’s molecular formula is C17H25N3O5, and it has a molecular weight of 351.403 g/mol.

Preparation Methods

The synthesis of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxypropyl)urea involves several steps. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methoxypropylamine to yield the amide. The final step involves cyclization with phosgene to form the desired urea derivative.

Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxypropyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields .

Scientific Research Applications

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxypropyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

    Medicine: Due to its biological properties, it is being investigated for its potential therapeutic applications, including anticancer, antibacterial, and antifungal activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxypropyl)urea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxypropyl)urea can be compared with other similar compounds, such as:

    1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea: This compound has a similar structure but with an ethoxy group instead of a methoxy group, leading to different chemical and biological properties.

    (E)-(1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline): This compound contains a pyrazoline ring and exhibits different biological activities compared to the urea derivative.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methoxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-23-8-4-7-18-17(22)19-12-9-16(21)20(11-12)13-5-6-14(24-2)15(10-13)25-3/h5-6,10,12H,4,7-9,11H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZFYRNEVGAYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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